4-Hydroxy-1-phenethylpiperidine-4-carbonitrile

Synthetic chemistry Process development Piperidine carbonitrile synthesis

Streamline CNS probe development and library synthesis with this 4,4-disubstituted piperidine. The dual hydroxy-nitrile substitution enables ≥3 distinct diversification vectors from a single building block, reducing procurement complexity. • Crystalline solid (mp 93°C, ≥98% purity) compatible with automated solid dispensing. • Near-complete aqueous insolubility simplifies reaction workup via precipitation. • Not listed as a controlled precursor, facilitating procurement under strict regulatory oversight. For R&D use only; verify jurisdictional scheduling before ordering.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 23804-59-3
Cat. No. B1581954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
CAS23804-59-3
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C#N)O)CCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-11H2
InChIKeyXIUVZQCJSZGEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: Physicochemical Profile


4-Hydroxy-1-phenethylpiperidine-4-carbonitrile (CAS 23804-59-3), also known as isonipecotonitrile, 4-hydroxy-1-phenethyl- or 1-(2-phenylethyl)-4-cyano-4-piperidinol, is a 4,4-disubstituted piperidine derivative bearing a phenethyl group at N-1, a tertiary hydroxyl at C-4, and a nitrile (carbonitrile) at C-4 [1]. Its molecular formula is C14H18N2O with a molecular weight of 230.31 g·mol⁻¹ . The compound appears as a white crystalline solid (mp 93 °C) with a predicted boiling point of 419.1 °C and density of 1.14 g·cm⁻³ . Classification codes designate it as a Drug/Therapeutic Agent and organic synthesis intermediate . The dual hydroxy–nitrile substitution at the 4-position confers a distinctive hydrogen-bonding profile (1 H-bond donor; 3 H-bond acceptors) and a moderately lipophilic character (XLogP3 1.7) that fundamentally differentiates it from the non-carbonitrile analog 4-hydroxy-1-(2-phenylethyl)piperidine (CAS 3518-76-1) .

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile vs. In-Class Analogs


Although the 1-phenethylpiperidine scaffold is shared across numerous synthetic opioids, sigma ligands, and pharmaceutical intermediates, the simultaneous presence of a hydroxyl and a carbonitrile at the 4-position in 4-hydroxy-1-phenethylpiperidine-4-carbonitrile creates a reactivity and pharmacophoric profile that cannot be replicated by close analogs. The 4-carbonitrile group serves as a hydrogen-bond acceptor, a dipole-introducing moiety, and a versatile synthetic handle (reducible to aminomethyl, hydrolysable to amide or carboxylic acid), while the 4-hydroxyl provides a hydrogen-bond donor and a site for further derivatization (e.g., esterification, etherification) . In contrast, 4-hydroxy-1-(2-phenylethyl)piperidine (CAS 3518-76-1) lacks the nitrile entirely, eliminating the dipole and the synthetic versatility . 1-Phenethyl-4-piperidone (NPP, CAS 39742-60-4) bears a carbonyl rather than a hydroxyl–nitrile pair, engaging in fundamentally different condensation chemistry (e.g., Schiff base formation vs. Strecker-type reactivity) [1]. 4-ANPP (CAS 21409-26-7) substitutes an aniline for the hydroxyl–nitrile, shifting biological target engagement toward mu-opioid receptor pathways [2]. These structural divergences translate into quantifiably different physicochemical properties and synthetic utility, as detailed in Section 3.

Quantitative Comparator Evidence for 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile


Synthesis Yield from NPP

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is prepared by cyanation of N-(2-phenethyl)-4-piperidone (NPP, CAS 39742-60-4) with potassium cyanide, achieving a reported yield of approximately 70% . This yield compares favorably with analogous Strecker-type cyanohydrin syntheses on substituted 4-piperidones, where stereoisomeric mixtures are typically obtained with variable yields depending on N-substituent and temperature [1]. The corresponding benzyl analog (1-benzyl-4-hydroxy-4-piperidinecarbonitrile, CAS 71617-20-4) is commercially available with purity up to 98.0+% but its reported synthetic yields are not systematically compared in the same study .

Synthetic chemistry Process development Piperidine carbonitrile synthesis

Physical Form: Crystalline vs. Liquid Analogs

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is characterized as a white crystalline powder with a melting point of 93 °C . This contrasts with 4-hydroxy-1-(2-phenylethyl)piperidine (CAS 3518-76-1), which lacks the carbonitrile group and is typically described as a liquid or low-melting solid (data from commercial listings generally do not report a sharp melting point above ambient temperature) . 1-Phenethyl-4-piperidone (NPP, CAS 39742-60-4) is also a liquid at room temperature . The crystalline nature of the target compound facilitates gravimetric handling, purification by recrystallization, and long-term storage stability assessment, whereas liquid analogs require different metrology and may be more prone to oxidative degradation or hygroscopicity.

Physicochemical characterization Formulation development Solid-state handling

Solubility Profile

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is reported to be soluble in chloroform, methanol, and dichloromethane, slightly soluble in ethanol, and almost insoluble in water . This solubility profile is consistent with a moderately lipophilic molecule (calculated LogP 1.7 ) bearing a polar hydroxyl and a polar nitrile but a largely hydrophobic phenethylpiperidine core. In comparison, 4-hydroxy-1-(2-phenylethyl)piperidine (CAS 3518-76-1), which lacks the carbonitrile, is expected to exhibit different partitioning behavior due to reduced overall polarity and diminished hydrogen-bond acceptor count (2 vs. 3 acceptors) [1]. This differential solubility directly impacts the choice of reaction solvents, extraction protocols, and chromatographic purification conditions.

Solubility Formulation Reaction medium selection

Nitrile Synthetic Versatility

The 4-carbonitrile group in 4-hydroxy-1-phenethylpiperidine-4-carbonitrile enables at least three distinct chemical transformations that are inaccessible to the non-carbonitrile analog 4-hydroxy-1-(2-phenylethyl)piperidine: (i) reduction to the aminomethyl derivative (LiAlH₄ or catalytic hydrogenation), (ii) hydrolysis to the carboxamide or carboxylic acid, and (iii) participation in [3+2] cycloaddition or nucleophilic addition reactions . In contrast, 4-hydroxy-1-(2-phenylethyl)piperidine can only undergo derivatization at the hydroxyl oxygen (e.g., esterification, etherification) or at the piperidine nitrogen, limiting the accessible chemical space. The nitrile also introduces a local dipole that influences molecular conformation and intermolecular interactions, as demonstrated by X-ray crystallographic studies of related 4-cyano-4-hydroxypiperidines [1]. 4-Cyano-4-phenylpiperidine analogs have been shown to possess high affinity for sigma-1 receptors (IC₅₀ values in the low nanomolar range, e.g., 1.40 nM for select analogs) while lacking opioid receptor affinity, suggesting that the 4-cyano pharmacophore can be exploited for sigma receptor-targeted probe development .

Synthetic versatility Functional group interconversion Medicinal chemistry building block

Regulatory Classification vs. Analogs

4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is classified as a Drug/Therapeutic Agent in chemical databases and is listed as an organic synthesis intermediate . In contrast, structurally related 1-phenethylpiperidine derivatives such as NPP (1-phenethyl-4-piperidone, CAS 39742-60-4) and 4-ANPP (4-anilino-N-phenethylpiperidine, CAS 21409-26-7) are explicitly scheduled as controlled precursor chemicals in multiple jurisdictions (e.g., Florida Statute 893.033 and comparable international regulations) due to their direct use in illicit fentanyl synthesis [1][2]. Pethidine intermediate A (4-cyano-4-phenylpiperidine derivatives) is a Schedule II controlled substance in the United States [3]. The absence of the target compound from these controlled precursor lists, while maintaining structural similarity sufficient for use as a mechanistic probe or synthetic surrogate, reduces procurement barriers, import/export documentation requirements, and compliance overhead for legitimate research laboratories.

Regulatory compliance Procurement risk Chemical scheduling

Procurement Scenarios for 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile


Sigma-1 Receptor Ligand Library Synthesis

The 4-carbonitrile group enables library synthesis through reduction to aminomethyl, hydrolysis to amide or acid, or cycloaddition chemistry, providing ≥3 distinct diversification vectors from a single building block . This reduces the number of individual building blocks that must be procured and inventoried. The crystalline solid form (mp 93 °C) and ≥98% purity facilitate automated solid dispensing . The class-level sigma-1 receptor affinity data for 4-cyano-4-phenylpiperidine analogs (low nanomolar IC₅₀ range) supports the scaffold's potential utility in CNS probe development programs.

Process Scale-Up Using KCN Cyanation

The reported synthesis from NPP with KCN yielding ~70% provides a cost-modeling baseline for larger-scale campaigns. The near-complete aqueous insolubility of the product simplifies workup by enabling direct precipitation or extraction into organic solvent, reducing solvent consumption and purification complexity compared to water-soluble analogs . The white crystalline solid is amenable to purity assessment by melting point, simplifying in-process quality control.

HPLC and MS-Compatible Separation Method

A validated HPLC method using a Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for 4-hydroxy-1-phenethylpiperidine-4-carbonitrile [1]; for MS detection, phosphoric acid is replaced with formic acid. The method is scalable to preparative separation and suitable for pharmacokinetic sample analysis. The compound's solubility profile (freely soluble in MeOH and MeCN) is compatible with typical LC-MS sample preparation workflows .

Non-Scheduled Scaffold for Opioid and Sigma Research

The compound is not listed as a controlled precursor in the consulted databases, unlike NPP, 4-ANPP, and pethidine intermediate A, which are explicitly scheduled [2][3]. This may simplify procurement for academic and industrial laboratories operating under strict regulatory oversight, provided users independently verify the current scheduling status in their jurisdiction before ordering. The phenethylpiperidine core retains structural relevance to opioid and sigma receptor pharmacophores, allowing the compound to serve as a regulatory-compliant surrogate scaffold for mechanistic studies.

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